Cas no 944069-46-9 (2-(azidomethyl)-4-methoxyphenol)

2-(Azidomethyl)-4-methoxyphenol is a versatile aromatic compound featuring both an azidomethyl and a methoxy functional group, making it valuable for synthetic organic and medicinal chemistry applications. The azide group enables click chemistry reactions, facilitating efficient conjugation with alkynes or other substrates, while the methoxyphenol moiety offers stability and reactivity for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, polymer modifications, and as a building block for photolabile or crosslinking agents. Its well-defined structure and functional group compatibility ensure reproducibility in research and industrial processes. Proper handling is advised due to the potential reactivity of the azide group.
2-(azidomethyl)-4-methoxyphenol structure
944069-46-9 structure
Product Name:2-(azidomethyl)-4-methoxyphenol
CAS No:944069-46-9
MF:C8H9N3O2
MW:179.175961256027
CID:6515272
PubChem ID:16655853
Update Time:2025-10-29

2-(azidomethyl)-4-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(azidomethyl)-4-methoxyphenol
    • 944069-46-9
    • EN300-1854562
    • Inchi: 1S/C8H9N3O2/c1-13-7-2-3-8(12)6(4-7)5-10-11-9/h2-4,12H,5H2,1H3
    • InChI Key: ICKFYRJHOUFFPQ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C(CN=[N+]=[N-])=C1)O

Computed Properties

  • Exact Mass: 179.069476538g/mol
  • Monoisotopic Mass: 179.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.8Ų

2-(azidomethyl)-4-methoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1854562-1g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
1g
$470.0 2023-09-18
Enamine
EN300-1854562-5g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
5g
$1364.0 2023-09-18
Enamine
EN300-1854562-10g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
10g
$2024.0 2023-09-18
Enamine
EN300-1854562-0.05g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
0.05g
$395.0 2023-09-18
Enamine
EN300-1854562-0.1g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
0.1g
$414.0 2023-09-18
Enamine
EN300-1854562-0.25g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
0.25g
$432.0 2023-09-18
Enamine
EN300-1854562-0.5g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
0.5g
$451.0 2023-09-18
Enamine
EN300-1854562-1.0g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
1g
$813.0 2023-06-02
Enamine
EN300-1854562-2.5g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
2.5g
$923.0 2023-09-18
Enamine
EN300-1854562-5.0g
2-(azidomethyl)-4-methoxyphenol
944069-46-9
5g
$2360.0 2023-06-02

Additional information on 2-(azidomethyl)-4-methoxyphenol

Introduction to 2-(Azidomethyl)-4-Methoxyphenol (CAS No. 944069-46-9)

2-(Azidomethyl)-4-methoxyphenol, also known by its CAS number 944069-46-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its azide and methoxy functional groups, which confer it with distinct reactivity and biological activity.

The molecular structure of 2-(azidomethyl)-4-methoxyphenol consists of a phenolic ring with a methoxy group at the 4-position and an azide-functionalized methyl group at the 2-position. The presence of these functional groups makes it an attractive candidate for a wide range of synthetic transformations and biological studies. The azide group, in particular, is known for its utility in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has become a cornerstone in the development of bioconjugates and functional materials.

In the realm of medicinal chemistry, 2-(azidomethyl)-4-methoxyphenol has been explored for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have highlighted its role in the development of targeted drug delivery systems and prodrugs. For instance, researchers at the University of California, San Francisco, have utilized this compound to create prodrugs that are selectively activated in specific cellular environments, thereby enhancing their therapeutic efficacy while minimizing side effects.

The phenolic moiety in 2-(azidomethyl)-4-methoxyphenol also contributes to its biological activity. Phenolic compounds are known for their antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound exhibit potent antioxidant activity, making them promising candidates for further investigation in the context of disease prevention and treatment.

In addition to its medicinal applications, 2-(azidomethyl)-4-methoxyphenol has found use in materials science. The azide group can be readily converted into other functional groups through various chemical reactions, making it a valuable intermediate for the synthesis of polymers and other advanced materials. For example, researchers at the Massachusetts Institute of Technology (MIT) have developed novel polymeric materials using this compound as a starting point. These materials exhibit unique mechanical properties and have potential applications in areas such as tissue engineering and drug delivery systems.

The synthesis of 2-(azidomethyl)-4-methoxyphenol typically involves a multi-step process that includes the formation of the azide-functionalized methyl group and the introduction of the methoxy group onto the phenolic ring. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-methoxyphenol with an azidoalkylating agent, such as an azidoalkyl halide or an azidoalkyl sulfonate ester. This method provides good yields and is compatible with a wide range of reaction conditions.

The safety profile of 2-(azidomethyl)-4-methoxyphenol is an important consideration for both laboratory use and industrial applications. While azides can be potentially explosive under certain conditions, proper handling and storage protocols can mitigate these risks. It is recommended that this compound be handled under inert atmosphere and stored away from heat sources and incompatible materials. Additionally, appropriate personal protective equipment (PPE) should be used when working with this compound to ensure safety.

In conclusion, 2-(azidomethyl)-4-methoxyphenol (CAS No. 944069-46-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and beyond. Its unique combination of functional groups makes it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd